cis-4-Heptenal-D5
CAS No.:
Cat. No.: VC0210108
Molecular Formula: C₇H₇D₅O
Molecular Weight: 117.2
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₇H₇D₅O |
---|---|
Molecular Weight | 117.2 |
Introduction
Applications and Uses
Cis-4-heptenal-D5 has diverse applications across multiple fields, leveraging its unique structural features and isotopic labeling.
Analytical Chemistry
One of the primary applications of cis-4-heptenal-D5 is in analytical chemistry:
-
As an internal standard for quantitative analysis
-
In isotope dilution mass spectrometry
-
For method development and validation
-
In gas chromatography-mass spectrometry (GC-MS) procedures
The deuterium labeling provides a mass shift that allows clear differentiation from the non-deuterated compound in mass spectrometric analyses, making it an excellent internal standard for quantitative determination of cis-4-heptenal in various matrices.
Mechanistic Studies
The deuterated nature of cis-4-heptenal-D5 makes it invaluable for mechanistic investigations:
-
Tracing reaction pathways
-
Studying kinetic isotope effects
-
Investigating reaction mechanisms
-
Probing stereochemical outcomes of reactions
Scientists can use the deuterium atoms as tracers to follow the fate of specific atoms through complex reaction sequences, providing insights that would be difficult to obtain with non-labeled compounds.
Fragrance and Flavor Research
Based on the applications of the non-deuterated cis-4-heptenal, its deuterated counterpart likely has relevance in fragrance and flavor research:
-
As a standard for olfactory studies
-
In stability testing of fragrance formulations
-
For investigating structure-odor relationships
Though the deuterated version might have slightly different olfactory properties due to the isotope effect, it can serve as an important research tool in fragrance chemistry.
Analytical Techniques for Characterization
Various analytical techniques are employed for the characterization and analysis of cis-4-heptenal-D5.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is particularly valuable for deuterated compounds:
-
Deuterium NMR (²H-NMR) provides specific information about the positions of deuterium atoms
-
¹H-NMR shows simplified patterns due to the replacement of hydrogens with deuterium
-
¹³C-NMR can reveal carbon environments and coupling patterns
The presence of deuterium atoms significantly alters the NMR spectra compared to the non-deuterated analog, providing distinctive patterns that can be used for identification and purity assessment.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern:
-
The molecular ion peak appears at m/z 117.12
-
Characteristic fragmentation patterns help identify the compound
-
High-resolution mass spectrometry can confirm the exact mass and molecular formula
The mass spectral data provide crucial confirmation of successful deuteration and structural integrity.
Infrared Spectroscopy
Infrared spectroscopy can identify key functional groups:
-
C=O stretching of the aldehyde group
-
C=C stretching of the cis double bond
-
C-D stretching vibrations (shifted to lower frequencies compared to C-H)
These spectroscopic techniques collectively provide comprehensive structural confirmation and quality assessment of cis-4-heptenal-D5.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume